molecular formula C18H20FN3O3 B2727651 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380064-12-8

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2727651
CAS No.: 2380064-12-8
M. Wt: 345.374
InChI Key: YUVJEJBRZQZKIN-UHFFFAOYSA-N
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Description

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring, a methoxy group, a pyrimidinyl group, and a piperidinyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Phenyl Intermediate:

    Pyrimidinyl Group Introduction: The pyrimidinyl group is introduced via a condensation reaction with a suitable pyrimidine derivative.

    Piperidinyl Group Attachment: The piperidinyl moiety is attached through a reductive amination reaction, where the intermediate is reacted with a piperidine derivative in the presence of a reducing agent.

    Final Coupling: The final step involves coupling the fluorinated phenyl intermediate with the pyrimidinyl-piperidinyl intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or interfere with the function of nucleic acids. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A simpler compound with a methoxy group on the phenyl ring, used in the synthesis of various organic compounds.

    2-(4-Chlorophenyl)ethylamine: Similar structure but with a chlorine substituent, used in different chemical reactions.

    Phenethylamine: A basic structure without additional substituents, serving as a precursor for many derivatives.

Uniqueness

2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of a fluorinated phenyl ring, a methoxy group, a pyrimidinyl group, and a piperidinyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-24-16-6-5-14(10-15(16)19)17(23)22-9-2-4-13(11-22)12-25-18-20-7-3-8-21-18/h3,5-8,10,13H,2,4,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVJEJBRZQZKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)COC3=NC=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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